
1,6-Diphenyl-1,3,5-triazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diphenyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound that belongs to the triazine family It is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms, with two phenyl groups attached to the nitrogen atoms at positions 1 and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Diphenyl-1,3,5-triazinane-2,4-dione can be synthesized through the reaction of N,N′-dimethylthiourea and trichloroacetyl isocyanate in dichloromethane . The reaction conditions typically involve the use of a solvent such as dichloromethane and may require specific temperature and time controls to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Diphenyl-1,3,5-triazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
1,6-Diphenyl-1,3,5-triazinane-2,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,6-Diphenyl-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways vary based on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine, 2,4,6-triphenyl-: This compound has a similar triazine core but with three phenyl groups attached at positions 2, 4, and 6.
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: This compound features allyl groups instead of phenyl groups.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: This compound has a triazine core with pyridyl and phenyl groups.
Uniqueness
1,6-Diphenyl-1,3,5-triazinane-2,4-dione is unique due to its specific substitution pattern and the presence of two phenyl groups at positions 1 and 6. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
50398-49-7 |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
1,6-diphenyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C15H13N3O2/c19-14-16-13(11-7-3-1-4-8-11)18(15(20)17-14)12-9-5-2-6-10-12/h1-10,13H,(H2,16,17,19,20) |
Clé InChI |
UNFJJNVIVGWMGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2NC(=O)NC(=O)N2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


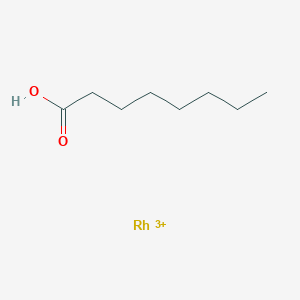
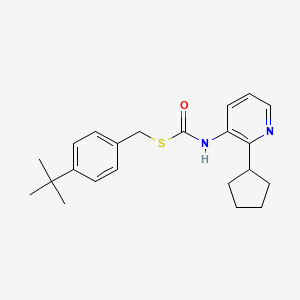
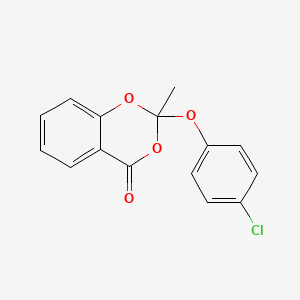
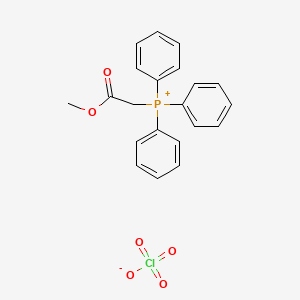
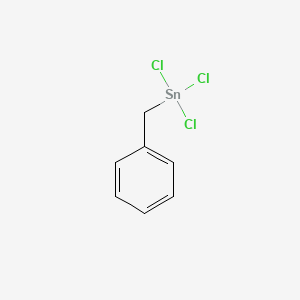
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
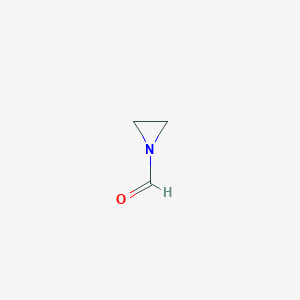
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)
![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)

